Propyl deca-2,4-dienoate
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Overview
Description
. This compound is characterized by its unique structure, which includes two conjugated double bonds in the deca-2,4-dienoate moiety. It is commonly used in the flavor and fragrance industry due to its pleasant aroma, often described as pear-like .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl deca-2,4-dienoate typically involves the esterification of deca-2,4-dienoic acid with propanol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the synthesis of deca-2,4-dienoic acid, which can be obtained via the oxidation of deca-2,4-diene. The second step is the esterification of the acid with propanol, using an acid catalyst to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Propyl deca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include deca-2,4-dienoic acid (oxidation), propyl decanoate (reduction), and various substituted esters or amides (substitution) .
Scientific Research Applications
Propyl deca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and conjugated systems.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: Widely used in the flavor and fragrance industry, it is an important component in the formulation of perfumes and food flavorings
Mechanism of Action
The mechanism by which propyl deca-2,4-dienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic pear-like aroma . Additionally, its potential anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl deca-2,4-dienoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl deca-2,4-dienoate: Contains a methyl group and is used for similar applications in flavors and fragrances.
Uniqueness
Propyl deca-2,4-dienoate is unique due to its specific ester group, which imparts distinct physicochemical properties and a unique aroma profile. Its longer carbon chain compared to methyl and ethyl esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Properties
CAS No. |
28316-62-3 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propyl (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+ |
InChI Key |
RKDOXCGYGLYOBV-QNRZBPGKSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCCC |
SMILES |
CCCCCC=CC=CC(=O)OCCC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCC |
density |
0.913-0.919 |
84788-08-9 | |
physical_description |
colourless to light pale yellow liquid; Bartlett pear aroma |
Pictograms |
Irritant |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
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